(1R,2R)-2-ethyl-6,7-difluoro-1,2-dihydronaphthalen-1-ol
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Overview
Description
(1R,2R)-2-ethyl-6,7-difluoro-1,2-dihydronaphthalen-1-ol is a chiral organic compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes two fluorine atoms and an ethyl group attached to a dihydronaphthalene backbone. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-ethyl-6,7-difluoro-1,2-dihydronaphthalen-1-ol typically involves several steps, starting from commercially available precursors
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-ethyl-6,7-difluoro-1,2-dihydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium iodide (NaI) and potassium thiocyanate (KSCN) are employed for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons.
Substitution: Formation of halogenated or functionalized derivatives.
Scientific Research Applications
(1R,2R)-2-ethyl-6,7-difluoro-1,2-dihydronaphthalen-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral ligand in asymmetric catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and advanced coatings.
Mechanism of Action
The mechanism of action of (1R,2R)-2-ethyl-6,7-difluoro-1,2-dihydronaphthalen-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The presence of fluorine atoms enhances the compound’s stability and bioavailability, making it a promising candidate for further research and development.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1,2-diphenylethane-1,2-diol: A chiral diol with similar structural features but lacking the fluorine atoms and ethyl group.
(1R,2R)-1,2-diaminocyclohexane: A chiral diamine with applications in asymmetric synthesis and catalysis.
(1R,2R)-1,2-diphenylethane-1,2-diamine: Another chiral diamine used in the synthesis of complex organic molecules.
Uniqueness
(1R,2R)-2-ethyl-6,7-difluoro-1,2-dihydronaphthalen-1-ol stands out due to its unique combination of functional groups, which impart distinct chemical and physical properties. The presence of fluorine atoms enhances its stability and reactivity, while the chiral nature of the compound allows for selective interactions with molecular targets. These features make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C12H12F2O |
---|---|
Molecular Weight |
210.22 g/mol |
IUPAC Name |
(1R,2R)-2-ethyl-6,7-difluoro-1,2-dihydronaphthalen-1-ol |
InChI |
InChI=1S/C12H12F2O/c1-2-7-3-4-8-5-10(13)11(14)6-9(8)12(7)15/h3-7,12,15H,2H2,1H3/t7-,12-/m1/s1 |
InChI Key |
WFCDFSPUVVNFQT-JMCQJSRRSA-N |
Isomeric SMILES |
CC[C@@H]1C=CC2=CC(=C(C=C2[C@@H]1O)F)F |
Canonical SMILES |
CCC1C=CC2=CC(=C(C=C2C1O)F)F |
Origin of Product |
United States |
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